molecular formula C6H9NO B1312849 2-(Tetrahydrofuran-3-yl)acetonitrile CAS No. 476415-60-8

2-(Tetrahydrofuran-3-yl)acetonitrile

Cat. No.: B1312849
CAS No.: 476415-60-8
M. Wt: 111.14 g/mol
InChI Key: RWNLNUQZBGAUKN-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)acetonitrile is an organic compound with the molecular formula C6H9NO It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom The compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to the tetrahydrofuran ring

Scientific Research Applications

2-(Tetrahydrofuran-3-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides involves nucleophilic attack directed at the carbon atom at position 5 of the tetrahydrofuranylidene ring, resulting in the formation of bipolar compounds . The formation of three alternative structures is possible as the result of intramolecular alkylation in 2-azolylidene-6-chloro-2-oxohexanenitriles .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and is suspected of causing cancer . It is highly flammable and should be stored protected from moisture and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile typically involves the reaction of tetrahydrofuran with acetonitrile under specific conditions. One common method involves the use of γ-chlorobutyryl chloride as a starting material, which reacts with azolylacetonitriles to form the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dioxane or n-butanol, with the reaction mixture being heated at reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-3-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted acetonitrile derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofuran-3-yl)acetonitrile is unique due to its specific structural arrangement, which can influence its chemical reactivity and potential applications. The position of the nitrile group on the tetrahydrofuran ring can affect the compound’s stability and its interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(oxolan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNLNUQZBGAUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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